2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic compound featuring a pyrazolo[3,4-d]pyrimidine core, a scaffold widely recognized for its role in kinase inhibition and anticancer activity .
Pyrazolo[3,4-d]pyrimidines are structurally analogous to purines, enabling competitive binding to ATP pockets in kinases . Modifications to the core structure, such as the tert-butyl group here, are critical for tuning selectivity and potency. The compound’s synthesis likely follows established methods for pyrazolo[3,4-d]pyrimidine derivatives, involving cyclization and coupling reactions (e.g., cesium carbonate-mediated acetamide formation, as seen in related syntheses) .
Properties
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-19(2,3)24-17-13(9-21-24)18(26)23(11-20-17)10-16(25)22-12-4-5-14-15(8-12)28-7-6-27-14/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEZBSDAQGBFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. One common approach includes the condensation of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzodioxin moiety through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to maximize yield and purity, often involving high-throughput screening of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxin moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure can be compared to other pyrazolo[3,4-d]pyrimidine derivatives (Table 1). Key differences lie in substituents affecting solubility, stability, and target interactions:
Table 1. Structural comparison with analogous pyrazolo[3,4-d]pyrimidine derivatives.
Pharmacokinetic Properties
- Solubility: The tert-butyl group likely exacerbates poor aqueous solubility, a documented issue for pyrazolo[3,4-d]pyrimidines. Encapsulation in liposomes (e.g., LP-2) or albumin nanoparticles could mitigate this, as shown for related compounds .
- Metabolic Stability : The benzodioxin group may reduce oxidative metabolism compared to phenyl-substituted analogs (e.g., 5a–e), while fluorine in 6-tert-butyl-4-fluoro derivatives enhances stability .
Biological Activity
The compound 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are of significant interest due to their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression.
Chemical Structure
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyrazolo[3,4-d]pyrimidine | Core structure associated with various biological activities |
| Tert-butyl group | Enhances stability and solubility |
| Dihydro-benzodioxin moiety | Potentially contributes to biological interactions |
The primary mechanism of action for this compound involves the inhibition of CDKs. By binding to the active site of these enzymes, it prevents their interaction with substrates necessary for cell cycle progression. This inhibition is crucial for controlling cell proliferation in cancerous tissues.
Biological Activity
Several studies have explored the biological activity of related pyrazolo[3,4-d]pyrimidine derivatives. Key findings include:
- Anticancer Properties :
- Anti-inflammatory Effects :
-
Antimicrobial Activity :
- Preliminary studies suggest that these compounds may also possess antimicrobial properties, although further research is needed to quantify this effect .
Case Study 1: Inhibition of CDK Activity
A study evaluated the efficacy of a pyrazolo[3,4-d]pyrimidine derivative in inhibiting CDK2 and CDK4 in vitro. The results indicated a dose-dependent inhibition with IC50 values of approximately 0.5 µM for CDK2 and 0.7 µM for CDK4. This suggests strong potential for therapeutic applications in cancers characterized by dysregulated CDK activity .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of similar compounds in a murine model of acute inflammation. The results showed a reduction in paw edema by up to 70% compared to control groups when administered at a dose of 10 mg/kg body weight .
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is provided below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Compound A | C18H18F3N5O2 | CDK inhibitor with trifluoromethyl group; lower potency |
| Compound B | C20H19ClN6O3 | Exhibits dual functionality; effective against multiple kinases |
| Compound C | C19H17N5O4 | Known for anti-inflammatory properties; lacks benzodioxin moiety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
